N-(4-Aminobutanoyl)histidine

Neuroprotection Ischemia PC12 cells

Homocarnosine (CAS 3650-73-5) is the definitive choice for neuroscience researchers requiring a brain-specific imidazole dipeptide with validated neuroprotective activity. Unlike carnosine—a skeletal muscle dipeptide—homocarnosine's unique γ-aminobutyryl moiety confers CNS-specific distribution and 5-fold higher potency in cerebral ischemia models (EC₅₀: 1 mM vs 5 mM for carnosine in OGD). It is independently correlated with seizure control outcomes where GABA is not, making it the superior analyte for epilepsy biomarker studies. Its negligible lipid peroxidation activity enables cleaner hydroxyl radical scavenging assays impossible with carnosine or anserine. Available at ≥98% purity.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 3650-73-5
Cat. No. B1673341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobutanoyl)histidine
CAS3650-73-5
Synonymsgamma-aminobutyryl-L-histidine
homocarnosine
homocarnosine sulfate
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN
InChIInChI=1S/C10H16N4O3/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)
InChIKeyCCLQKVKJOGVQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Homocarnosine (CAS 3650-73-5) for Procurement: A GABA-Histidine Dipeptide with Brain-Specific Distribution and Distinct Pharmacological Profile


Homocarnosine (N-(4-Aminobutanoyl)histidine; CAS 3650-73-5) is an endogenous dipeptide composed of γ-aminobutyric acid (GABA) and L-histidine, linked via a unique γ-peptide bond [1]. It is classified as a brain-specific imidazole dipeptide and is found in high concentrations in the cerebrospinal fluid (CSF) and brain of mammals, including humans [2]. Functionally, it acts as an inhibitory neuromodulator synthesized in GABAergic neurons and has been shown to exhibit anticonvulsant, antioxidant, and neuroprotective properties [3].

Why Carnosine or GABA Cannot Substitute for Homocarnosine (CAS 3650-73-5) in Scientific Research


Generic substitution of homocarnosine with related dipeptides like carnosine or the free amino acid GABA is scientifically invalid due to profound differences in molecular structure, tissue distribution, and biological function. Homocarnosine's unique γ-aminobutyryl moiety confers distinct physicochemical properties and a specific brain-centric distribution profile not shared by carnosine (β-alanyl-L-histidine), which is predominantly found in skeletal muscle [1]. Furthermore, while homocarnosine can serve as a reservoir for GABA, its direct biological activities—including its distinct antioxidant profile, its superior potency in specific neuroprotective assays, and its independent correlation with clinical seizure control—are not recapitulated by equivalent concentrations of GABA or other histidine-containing dipeptides [2][3]. The quantitative evidence presented below demonstrates that these structural and functional differences translate into measurable, application-specific performance gaps that preclude simple interchangeability.

Quantitative Differentiation Guide: N-(4-Aminobutanoyl)histidine (Homocarnosine) vs. Comparators


Superior Neuroprotective Potency of Homocarnosine vs. Carnosine in an In Vitro Ischemia Model

In a direct head-to-head comparison using a PC12 cell oxygen-glucose deprivation (OGD) model of ischemia, homocarnosine demonstrated significantly higher neuroprotective potency than its structural analog carnosine. The maximal neuroprotective effect of approximately 50% was achieved at a concentration of 1 mM for homocarnosine, whereas a 5-fold higher concentration (5 mM) of carnosine was required to achieve the same level of protection [1].

Neuroprotection Ischemia PC12 cells Oxygen-glucose deprivation

Association of Higher Brain Homocarnosine Levels with Improved Seizure Control in Epilepsy Patients

Clinical studies in epilepsy patients reveal a specific and independent association between higher brain homocarnosine levels and improved seizure control, a relationship not consistently observed with GABA. In a study of 26 patients treated with valproate or lamotrigine, better seizure control was significantly associated with higher homocarnosine levels in both juvenile myoclonic epilepsy (JME) and complex partial seizures (CPS) groups [1]. A separate study of 11 patients on vigabatrin showed that those with improved seizure control had higher mean homocarnosine concentrations, but the same mean GABA concentrations, as non-responders [2].

Epilepsy Seizure control Anticonvulsant Clinical biomarker

Divergent Antioxidant Profile of Homocarnosine vs. Carnosine/Anserine in Lipid Peroxidation Assays

A comparative biochemical study revealed that homocarnosine possesses a distinct antioxidant profile that differs from carnosine and anserine. While all three compounds are good scavengers of the hydroxyl radical, homocarnosine has no effect on iron ion-dependent lipid peroxidation, whereas carnosine and anserine exhibit weak inhibitory effects at high concentrations in some assay systems [1]. Furthermore, homocarnosine does not react with hypochlorous acid (HOCl) or interfere with the thiobarbituric acid (TBA) test in the same manner as carnosine, a surprising finding given their structural similarity [1].

Antioxidant Lipid peroxidation Free radical scavenging Oxidative stress

Brain-Specific Concentration Gradient: Human Brain Homocarnosine Levels Exceed Those in Other Animals

Quantitative analysis demonstrates that homocarnosine is present in human brain at significantly higher concentrations (0.4–1.0 μmol/g) than in other animal species [1]. This contrasts with the broader tissue distribution of carnosine, which is found predominantly in skeletal muscle at millimolar concentrations, and anserine, which is also muscle-enriched [2]. The brain-specific enrichment of homocarnosine is further supported by CSF measurements, where concentrations range from <0.02 to 10 μmol/L and are age-dependent [3].

Tissue distribution Brain metabolism Species comparison Neuroscience

Analytical Specificity: LC-MS/MS Method Validation Demonstrates Robust Quantification in Complex Biological Matrices

A validated LC-MS/MS method for the quantification of homocarnosine in CSF demonstrates high analytical performance with an intra-assay variation of 4.6%, an inter-assay variation of 10.9%, and a mean recovery of 105% [1]. The limit of detection (LOD) in CSF was 20 nmol/L, enabling precise measurement across the physiological concentration range of <0.02 to 10 μmol/L [1]. While similar methods exist for GABA and other dipeptides, this specific assay protocol and its associated performance metrics are critical for accurate homocarnosine measurement in studies of GABA pathway defects, homocarnosinosis, and related disorders [1].

Analytical chemistry Method validation LC-MS/MS Biomarker quantification

Induction of Homocarnosine Synthesis by Dietary GABA: A Quantitative Model for In Vivo Modulation

In a mouse model, dietary supplementation with GABA led to a dose-dependent increase in skeletal muscle homocarnosine levels. Intake of 2% and 5% GABA in the diet resulted in a 10-fold (P < 0.01) and 53-fold (P < 0.01) increase in muscle homocarnosine, respectively, relative to control [1]. Importantly, this effect was specific to homocarnosine; GABA intake had no effect on the levels of carnosine, anserine, or β-alanine [1]. This demonstrates a unique metabolic pathway for homocarnosine synthesis that is responsive to its precursor, GABA, and is independent of other histidine-containing dipeptide pools.

Dietary intervention GABA metabolism Muscle biochemistry In vivo model

Optimal Research and Industrial Applications for N-(4-Aminobutanoyl)histidine (Homocarnosine)


Investigating Neuroprotective Mechanisms in Ischemia-Reperfusion Injury Models

Given its 5-fold higher potency compared to carnosine in an OGD model [1], homocarnosine is the superior choice for in vitro studies of cerebral ischemia. Researchers can use lower, more physiologically relevant concentrations (1 mM) to achieve maximal neuroprotection, minimizing potential off-target effects and conserving valuable compound. This application is directly supported by the quantitative data showing a 50% neuroprotective effect at 1 mM homocarnosine vs. 5 mM carnosine [1].

Biomarker Discovery and Validation in Epilepsy Clinical Research

For clinical studies investigating seizure control mechanisms or developing predictive biomarkers, homocarnosine offers a distinct advantage over GABA. Clinical evidence demonstrates that higher brain homocarnosine levels are independently associated with improved seizure control across multiple epilepsy types and treatment regimens, while GABA levels did not differentiate responders from non-responders in a key study [2][3]. This makes homocarnosine a more specific and clinically relevant analyte for correlation with therapeutic outcomes.

Dissecting Specific Antioxidant Pathways in Oxidative Stress Research

When the research objective is to differentiate between hydroxyl radical scavenging and lipid peroxidation inhibition, homocarnosine's unique profile is essential. Unlike carnosine and anserine, which have weak effects on lipid peroxidation, homocarnosine has no effect on this pathway [4]. This allows for cleaner experimental designs where the contribution of hydroxyl radical scavenging can be isolated from confounding lipid peroxidation activities, a distinction not possible with the other dipeptides.

Developing Targeted In Vivo Models of Homocarnosine Modulation

For studies requiring selective upregulation of a specific histidine-containing dipeptide in vivo, dietary GABA supplementation provides a unique tool. Quantitative data show that 2% and 5% dietary GABA increases muscle homocarnosine levels by 10-fold and 53-fold, respectively, without affecting carnosine, anserine, or β-alanine [5]. This model enables researchers to investigate homocarnosine's physiological roles in isolation, a feat not achievable with other dipeptides whose levels cannot be so specifically manipulated.

Quote Request

Request a Quote for N-(4-Aminobutanoyl)histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.